Home > Products > Screening Compounds P58841 > 1-(3-Fluorobenzyl)-3-phenylurea
1-(3-Fluorobenzyl)-3-phenylurea -

1-(3-Fluorobenzyl)-3-phenylurea

Catalog Number: EVT-4644534
CAS Number:
Molecular Formula: C14H13FN2O
Molecular Weight: 244.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3-Fluorobenzyl)-3-phenylurea is a compound recognized for its potential applications in medicinal chemistry and agricultural sciences. This compound features a fluorobenzyl moiety, which enhances its biological activity and solubility properties. The presence of the urea functional group is significant in pharmaceutical chemistry, as it often contributes to the bioactivity of compounds.

Source and Classification

This compound can be classified under the category of substituted ureas, which are known for their diverse biological activities, including insecticidal and antimicrobial properties. It is synthesized from commercially available starting materials, such as phenyl isocyanate and 3-fluorobenzylamine, making it accessible for research purposes. The compound can be found in chemical catalogs and databases, such as PubChem and Sigma-Aldrich, where it is listed with specific identifiers for research use .

Synthesis Analysis

Methods

The synthesis of 1-(3-Fluorobenzyl)-3-phenylurea typically involves a two-step reaction process:

  1. Formation of Isocyanate: The initial step involves the reaction between 3-fluorobenzylamine and phenyl isocyanate. This reaction is generally carried out under controlled conditions to ensure high yield and purity.
  2. Urea Formation: The resulting intermediate undergoes further reaction to form the final urea product. This can be achieved using solvents like dichloromethane or dimethyl sulfoxide under mild conditions to facilitate the reaction without decomposition of sensitive functional groups .

Technical Details

The synthesis often requires careful temperature control and purification steps such as recrystallization or chromatography to isolate the desired product effectively. The yield can vary based on the reaction conditions, typically ranging from moderate to high depending on the optimization of parameters like temperature, time, and concentration.

Molecular Structure Analysis

Structure

The molecular formula of 1-(3-Fluorobenzyl)-3-phenylurea is C13H12FN2OC_{13}H_{12}FN_{2}O, with a molecular weight of approximately 232.25 g/mol. The structure consists of a central urea group bonded to a 3-fluorobenzyl group and a phenyl group.

Data

  • Molecular Weight: 232.25 g/mol
  • InChI Key: InChI=1S/C13H12FN2O/c14-11-7-8-12(10-11)16-15(17)9-6-4-2-1-3-5-9/h1-10H,(H2,15,16)(H2,17) .
Chemical Reactions Analysis

Reactions

1-(3-Fluorobenzyl)-3-phenylurea can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The fluorine atom in the 3-fluorobenzyl group can undergo nucleophilic substitution reactions, making it a target for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the urea bond can hydrolyze, leading to the formation of corresponding amines and carbon dioxide.

Technical Details

These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its solubility characteristics for specific applications .

Mechanism of Action

Process

The mechanism of action for 1-(3-Fluorobenzyl)-3-phenylurea is primarily linked to its interaction with biological targets such as enzymes or receptors. For instance, compounds with similar structures have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in tryptophan metabolism.

Data

Research indicates that modifications in the urea structure can significantly influence binding affinity and selectivity towards biological targets, suggesting that this compound may have potential therapeutic applications in cancer treatment or immunomodulation .

Physical and Chemical Properties Analysis

Physical Properties

1-(3-Fluorobenzyl)-3-phenylurea typically appears as a white crystalline solid. Its melting point and solubility characteristics are essential for practical applications in laboratories.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.
  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases.

Relevant data regarding these properties are critical for effectively handling and utilizing this compound in research settings .

Applications

1-(3-Fluorobenzyl)-3-phenylurea has various scientific uses:

  1. Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor with applications in cancer therapy.
  2. Agricultural Science: Explored for insecticidal properties against pests due to its urea structure's effectiveness in disrupting biological processes.
  3. Research Tool: Used in biochemical assays to study enzyme activity and metabolic pathways related to tryptophan metabolism .
Introduction to Urea-Based Pharmacophores in Medicinal Chemistry

Historical Evolution of Urea Derivatives in Drug Discovery

The urea functional group (–NH–CO–NH–) has established itself as a cornerstone in medicinal chemistry since the landmark synthesis of urea by Friedrich Wöhler in 1828, which marked the dawn of organic chemistry. This moiety gained pharmaceutical significance with the development of suramin in 1922, the first clinically approved urea-containing drug for treating Human African Trypanosomiasis [2] [4]. Suramin's symmetrical polyurea structure demonstrated the scaffold's capacity for forming multiple hydrogen bonds with biological targets, a property that became foundational for rational drug design. Throughout the 20th century, urea derivatives evolved into privileged pharmacophores, exemplified by hydroxycarbamide (HU), an antimetabolite approved in 1967 for hematological malignancies and solid tumors. HU operates through ribonucleotide reductase inhibition, disrupting DNA synthesis in cancer cells [2] [4]. The late 20th and early 21st centuries witnessed an explosion of urea-based kinase inhibitors, including sorafenib (2005) and regorafenib (2012), which leverage the urea moiety's bidirectional hydrogen-bonding capability to achieve potent inhibition of angiogenesis-promoting kinases like VEGFR-2 and PDGFR [5] [9]. This trajectory underscores the urea scaffold's versatility in drug discovery, enabling target engagement across diverse therapeutic areas through strategic structural modifications.

Table 1: Evolution of Clinically Impactful Urea-Based Therapeutics

CompoundApproval/Discovery YearPrimary Therapeutic ApplicationKey Structural Features
Suramin1922Human African TrypanosomiasisSymmetrical polyurea with naphthyl groups
Hydroxycarbamide1967Chronic myeloproliferative disorders, Solid tumorsSimple hydroxy-substituted urea
Sorafenib2005Hepatocellular/Renal cell carcinomaAsymmetrical diaryl urea with pyridine core
Regorafenib2012Metastatic colorectal cancer, GISTDifluoro-diaryl urea with pyridine core
SLC-0111Phase I (2010s)Hypoxic tumors (CA IX/XII inhibitor)Biphenylurea with thioureido modification

Role of Fluorinated Substituents in Bioactive Urea Compounds

The strategic incorporation of fluorine atoms into urea-based pharmacophores has emerged as a powerful tactic for optimizing drug-like properties and biological activity. Fluorine's high electronegativity (3.98 on the Pauling scale) and modest steric demand (van der Waals radius ~1.47 Å) enable precise modulation of molecular interactions without significant steric perturbation. The 3-fluorobenzyl substituent, as featured in 1-(3-Fluorobenzyl)-3-phenylurea, exemplifies this approach, where the fluorine atom induces subtle electronic effects on the benzyl ring, enhancing dipole moments and influencing the molecule's electrostatic potential surface [1] [3]. This modification significantly enhances metabolic stability by protecting adjacent metabolic soft spots from oxidative degradation, particularly cytochrome P450-mediated dealkylation. Studies on fluorinated urea derivatives demonstrate that the 3-fluorobenzyl group optimally balances lipophilicity (log P) and membrane permeability, facilitating enhanced cellular uptake compared to non-fluorinated analogs [3]. The ortho-effect of fluorine in the 3-position also influences conformational behavior through weak intramolecular interactions, potentially pre-organizing the molecule for target binding. Antimicrobial evaluations of fluorinated 1,3-disubstituted ureas reveal that the 3-fluorobenzyl moiety contributes to improved activity against Gram-negative pathogens like Pseudomonas aeruginosa, likely by promoting penetration through hydrophobic bacterial membranes [3] [6]. Furthermore, fluorine's inductive effects can fine-tune the urea's hydrogen-bond-donating capacity (N–H acidity), a critical parameter for achieving optimal affinity with biological targets such as kinases and carbonic anhydrases.

Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Urea Analogs

Property3-Fluorobenzyl Urea DerivativesNon-Fluorinated Benzyl Urea DerivativesImpact on Bioactivity
Lipophilicity (Calculated log P)Increased by 0.5-0.9 unitsBaseline valuesEnhanced membrane permeability
Metabolic Stability (t½)120-180 min (microsomal)45-75 min (microsomal)Reduced oxidative dealkylation
Hydrogen Bond Acidity (pKa)N–H pKa decreased by ~0.3-0.5 unitsStandard urea pKaImproved H-bond donation to targets
Antimicrobial Activity (MIC)8-32 µg/mL (P. aeruginosa)32-128 µg/mL (P. aeruginosa)Increased potency against Gram-negative bacteria
Aqueous Solubility15-35 µM20-45 µMMinimal reduction, maintaining bioavailability

Significance of 1-(3-Fluorobenzyl)-3-phenylurea in Targeted Therapy Development

1-(3-Fluorobenzyl)-3-phenylurea represents a structurally optimized chemotype that integrates the hydrogen-bonding proficiency of the urea core with the bioisosteric advantages of fluorinated aromatic systems. This compound serves as a versatile scaffold for developing inhibitors targeting tyrosine kinases, particularly those involved in angiogenic pathways such as VEGFR-2. The 3-fluorobenzyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site in kinases, while the urea carbonyl and N–H groups form critical hydrogen bonds with the kinase hinge region backbone residues (Cys919 and Glu917 in VEGFR-2) [5] [9]. Molecular docking analyses indicate that the fluorine atom participates in weak but significant ortho-fluorine interactions with conserved leucine residues (Leu840 in VEGFR-2), contributing to binding specificity and affinity [9]. Beyond oncology, this scaffold shows promise for antimicrobial applications, as evidenced by studies where analogous fluorinated ureas inhibited Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in bacterial fatty acid biosynthesis [6]. The compound's balanced lipophilicity profile (predicted log P ≈ 3.2) positions it favorably for central nervous system penetration, suggesting potential for targeting neurological disorders involving carbonic anhydrase isoforms (e.g., hCA VII and XIV in epilepsy) [8]. The synthetic accessibility of 1-(3-Fluorobenzyl)-3-phenylurea derivatives via isocyanate coupling or carbonyl diimidazole (CDI) mediated routes further enhances their utility as modular scaffolds for rapid medicinal chemistry optimization campaigns focused on improving potency and isoform selectivity across target classes.

Table 3: Target Engagement Profile of 1-(3-Fluorobenzyl)-3-phenylurea Scaffold

Therapeutic AreaMolecular TargetsBinding InteractionsBiological Consequences
Oncology (Angiogenesis)VEGFR-2, PDGFRUrea N–H with Glu917 backbone, Carbonyl with Cys919Inhibition of tyrosine phosphorylation
3-Fluorobenzyl in hydrophobic pocket, F...Leu840Anti-angiogenic and antiproliferative effects
AntimicrobialFabH (β-ketoacyl-ACP synthase III)Urea carbonyl with Asn274, N–H with Phe304Disruption of bacterial membrane synthesis
Fluorobenzyl with acyl chain binding tunnelBacteriostatic activity
NeurologyCarbonic anhydrases (hCA VII/XIV)Urea coordination with Zn²⁺, H-bonds with Thr199/Glu106pH regulation in neuronal microenvironments
Fluorobenzyl in hydrophobic cleft near active sitePotential anticonvulsant effects

The compound's molecular architecture supports the development of bifunctional inhibitors through conjugation with complementary pharmacophores. Recent work demonstrates that tethering 1-(3-Fluorobenzyl)-3-phenylurea to heterocyclic systems like quinazoline or 1,3,4-thiadiazole yields chimeric molecules with dual mechanisms of action, such as concurrent VEGFR-2 inhibition and carbonic anhydrase IX/XII suppression [9] [8]. This strategy proves particularly valuable for addressing complex pathologies like hypoxic tumors, where multiple pathways drive disease progression. The fluorobenzyl group's role extends beyond target binding to influence pharmacokinetic behavior, as evidenced by its mitigation of first-pass metabolism in hepatic microsome studies of analogous compounds, significantly prolonging systemic exposure compared to non-fluorinated counterparts [1] [3]. These attributes collectively establish 1-(3-Fluorobenzyl)-3-phenylurea as a privileged template for next-generation targeted therapies addressing unmet needs in oncology, infectious diseases, and neurological disorders.

Properties

Product Name

1-(3-Fluorobenzyl)-3-phenylurea

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-phenylurea

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

InChI

InChI=1S/C14H13FN2O/c15-12-6-4-5-11(9-12)10-16-14(18)17-13-7-2-1-3-8-13/h1-9H,10H2,(H2,16,17,18)

InChI Key

DBHLRQKKGMMWBF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.